

Validating the Role of KLK14 in Cancer Cell Invasion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	KK14(R)	
Cat. No.:	B12361789	Get Quote

This guide provides an objective comparison of Kallikrein-related peptidase 14 (KLK14) with Matrix Metalloproteinases (MMPs), key alternative proteases, in the context of cancer cell invasion. It is designed for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Comparative Analysis: KLK14 vs. Matrix Metalloproteinases (MMPs)

KLK14 is an emerging player in cancer progression, while MMPs are a well-established family of proteases crucial for the breakdown of the extracellular matrix (ECM), a key step in cancer cell invasion.[1][2] Both enzyme families represent potential therapeutic targets.[1][3] The following table provides a high-level comparison of their key features.

Table 1: Feature Comparison of KLK14 and Key MMPs in Cancer Invasion

Feature	KLK14 (Kallikrein- related peptidase 14)	MMP-14 (MT1- MMP)	MMP-2 & MMP-9 (Gelatinases)
Enzyme Class	Serine Protease	Membrane-Type Matrix Metalloproteinase (Zinc-dependent)	Secreted Matrix Metalloproteinases (Zinc-dependent)
Primary Function	Proteolytic cascade activation, ECM degradation, receptor signaling.[4][5]	Cell surface collagenolysis, pro- MMP-2 activation, pericellular proteolysis.[2][6]	Degradation of basement membrane components (Type IV collagen, gelatin).[2]
Activation	Secreted as a zymogen (pro- KLK14), activated by other proteases like KLK5. Can also auto- activate.[7][8]	Activated intracellularly by proprotein convertases (e.g., furin) before transport to the cell surface.[2]	Secreted as zymogens (pro-MMP- 2, pro-MMP-9). Pro- MMP-2 is primarily activated by MMP-14 at the cell surface.[2] [6]
Key Substrates	PAR-2, Agrin, Vitronectin, Laminins, Fibronectin, Collagens I-IV, pro-KLKs.[3][5][9]	Fibrillar collagens (I, II, III), Fibronectin, Vitronectin, pro-MMP-2, pro-MMP-13.[6]	Type IV collagen, Gelatin, Fibronectin, Laminin.[2]
Signaling Pathway	Activates PAR-2, leading to ERK1/2 phosphorylation and increased proliferation.[5][10]	Regulates cell-matrix communication via invadopodia; influences receptor signaling through protein cleavage.[6]	Cleavage of ECM components releases growth factors, influencing angiogenesis and cell survival pathways.[11]
Role in Cancer	Overexpressed in prostate, colon, and ovarian cancers; linked to aggressive	A primary driver of invasion; expression correlates with poor prognosis in	High expression and activity are strongly correlated with metastatic potential

phenotypes and metastasis.[4][5][12]

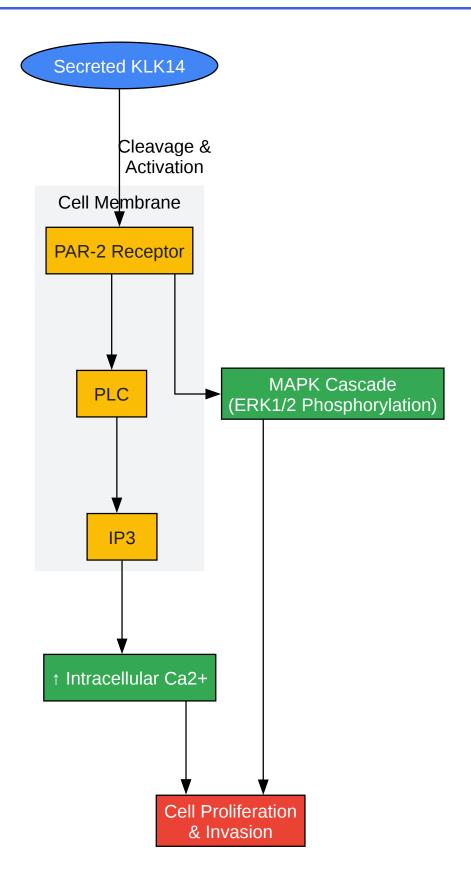
numerous cancers.[6]
[11]

and poor prognosis in many cancers.[2][11]

Quantitative Data on Cancer Cell Invasion

The following table summarizes experimental data demonstrating the impact of KLK14 and MMPs on the invasive potential of cancer cells.

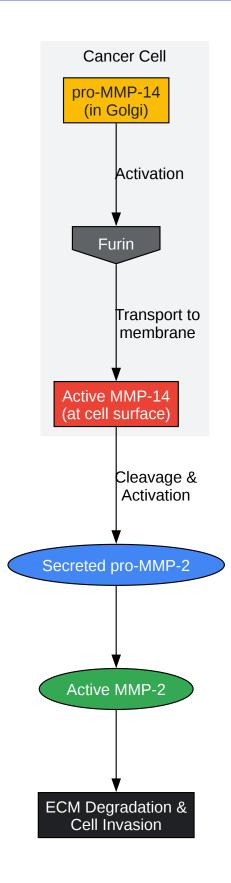
Table 2: Summary of Experimental Data on Cell Invasion

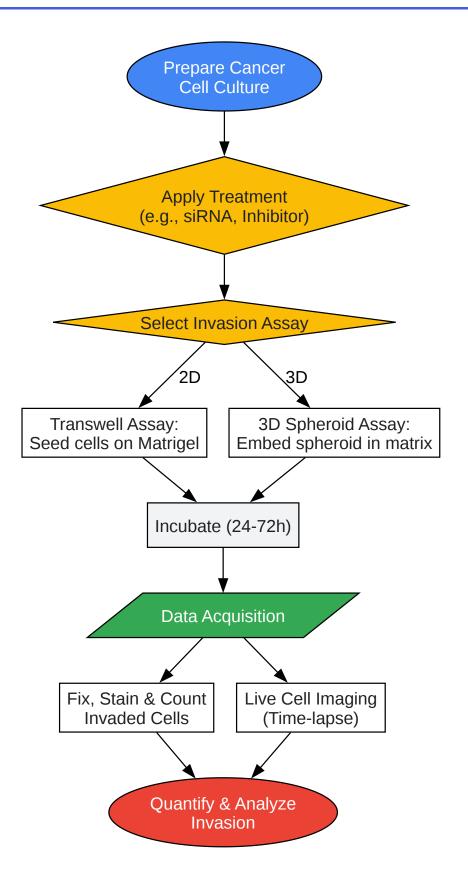


Enzyme	Cancer Type	Cell Line	Experiment al Approach	Key Finding	Reference
KLK14	Ovarian Cancer	SK-OV-3, OVCAR-3	siRNA- mediated knockdown of KLK14	Significant suppression of cell invasion in Matrigel assay. Downregulati on of MMP-2 expression observed.	[12]
KLK14	Prostate Cancer	LNCaP	Overexpressi on of KLK14	Increased cell migration and invasion.	[3][4]
MMP-14	Breast Cancer	MDA-MB-231	Knockdown of KLF8 (a transcriptiona I regulator of MMP14)	Inhibited in vitro cell invasion, which was rescued by ectopic MMP14 expression.	[13]
MMP-9	Various Cancers	-	Studies in MMP-9 knockout mice	Impaired metastasis formation and tumor growth.	[2]

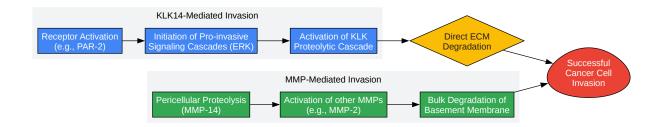
Signaling and Activation Pathways

Understanding the molecular pathways initiated by these proteases is critical for developing targeted therapies.




Click to download full resolution via product page

Caption: KLK14 activates the PAR-2 signaling cascade.[5][10]



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. Matrix Metalloproteinases in Cancer Cell Invasion Madame Curie Bioscience Database -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular function of kallikrein-related peptidase 14 demonstrates a key modulatory role in advanced prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kallikrein-Related Peptidase 14 Acts on Proteinase-Activated Receptor 2 to Induce Signaling Pathway in Colon Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression -PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. KLK14 Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]
- 10. Kallikrein-related peptidase 14 acts on proteinase-activated receptor 2 to induce signaling pathway in colon cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 12. Effects of kallikrein-related peptidase 14 gene inhibition by small interfering RNA in ovarian carcinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KLF8 and FAK cooperatively enrich the active MMP14 on the cell surface required for the metastatic progression of breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Role of KLK14 in Cancer Cell Invasion: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12361789#validating-the-role-of-klk14-in-cancer-cell-invasion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com